- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one)

943749-58-4 structure
Productnaam:8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
CAS-nummer:943749-58-4
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD24387058
CID:3032317
PubChem ID:59300361
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- 8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- ZB0314
- 8-bromo-1,4-dihydroisoquinolin-3(2H)-one
- MFCD24387058
- SCHEMBL1948839
- 8-bromo-2,4-dihydro-1H-isoquinolin-3-one
- DTXSID801276511
- SY263243
- CS-0062216
- 8-Bromo-1,4-dihydro-2H-isoquinolin-3-one
- DB-208102
- HTSMLQVNWVZSLU-UHFFFAOYSA-N
- AKOS023824104
- 943749-58-4
- SCHEMBL1848440
- F53178
- KS-9157
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone
-
- MDL: MFCD24387058
- Inchi: 1S/C9H8BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12)
- InChI-sleutel: HTSMLQVNWVZSLU-UHFFFAOYSA-N
- LACHT: O=C1CC2C(=C(C=CC=2)Br)CN1
Berekende eigenschappen
- Exacte massa: 224.97893g/mol
- Monoisotopische massa: 224.97893g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 0
- Complexiteit: 195
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.1Ų
- XLogP3: 1.4
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Ambeed | A449874-100mg |
8-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943749-58-4 | 97% | 100mg |
$259.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-200mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 200mg |
1334.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y0996652-1g |
8-Bromo-1,4-dihydro-2H-isoquinolin-3-one |
943749-58-4 | 95% | 1g |
$510 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
2003CNY | 2021-05-07 | |
Chemenu | CM424321-1g |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-50mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 50mg |
444.0CNY | 2021-07-15 | |
Aaron | AR00LJ8D-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
$184.00 | 2025-02-28 | |
1PlusChem | 1P00LJ01-250mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 250mg |
$418.00 | 2025-03-01 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02789-5g |
8-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-58-4 | 95% | 5g |
$1440 | 2023-09-07 | |
eNovation Chemicals LLC | Y1050517-500mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 500mg |
$660 | 2025-02-20 |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referentie
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Synthetic Routes 3
Reactievoorwaarden
Referentie
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
Referentie
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Referentie
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reactievoorwaarden
Referentie
- Compounds and uses thereof, World Intellectual Property Organization, , ,
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Raw materials
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Preparation Products
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Gerelateerde literatuur
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one) Gerelateerde producten
- 896069-28-6(1-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo1,5-apyrimidin-7-yl-4-(2-methylprop-2-en-1-yl)piperazine)
- 2171235-63-3((3R)-3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid)
- 2228492-19-9(2,2-difluoro-1-2-(pyrrolidin-1-yl)pyridin-3-ylcyclopropane-1-carboxylic acid)
- 1381944-66-6(Methyl 3-4-(ethylcarbamoyl)-3-fluorophenyl-2-fluorobenzoate)
- 851977-81-6(N,N-diethyl-4-N'-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide)
- 683200-41-1(methyl 2-4-(2-aminoethyl)phenylacetate)
- 1805293-15-5(5-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonamide)
- 444114-90-3(5-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide)
- 2228597-52-0(methyl 2-hydroxy-3-(2-hydroxy-5-nitrophenyl)propanoate)
- 1207046-21-6(5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole)
Aanbevolen leveranciers
atkchemica
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:943749-58-4)8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one

Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):2142.0